1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid
Description
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a 4-bromo-3-fluorophenylmethyl substituent attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. This compound’s structural framework is significant in medicinal chemistry, as piperidine-based molecules are often explored for their bioactivity, particularly in central nervous system (CNS) targeting and enzyme inhibition . The bromine and fluorine substituents on the aromatic ring enhance lipophilicity and metabolic stability, which can influence pharmacokinetic properties .
Below, we systematically compare this compound with structurally related derivatives.
Properties
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTHSEDUMMXMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Carboxylic Acid Group
Piperidine-4-carboxylic acid is often protected as a methyl or ethyl ester to prevent undesired side reactions during subsequent alkylation steps. For example, treatment with methanol and sulfuric acid converts the carboxylic acid to its methyl ester, enabling selective functionalization of the piperidine nitrogen.
N-Alkylation with (4-Bromo-3-fluorophenyl)methyl Bromide
The alkylation of piperidine-4-carboxylate esters with (4-bromo-3-fluorophenyl)methyl bromide is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the secondary amine, enhancing nucleophilicity.
Post-alkylation, the ester is hydrolyzed under basic conditions (e.g., NaOH in aqueous THF) to regenerate the carboxylic acid.
Reductive Amination Approaches
Reaction of Piperidine-4-Carbaldehyde with 4-Bromo-3-fluoroaniline
While less common for secondary amines, reductive amination between piperidine-4-carbaldehyde and 4-bromo-3-fluoroaniline has been explored using sodium cyanoborohydride (NaBH₃CN) in methanol. This method faces challenges due to the low nucleophilicity of secondary amines but may proceed under acidic conditions (pH 4–6).
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of imine intermediates, formed from piperidine-4-carbaldehyde and 4-bromo-3-fluoroaniline, offers an alternative route. However, competing side reactions and over-reduction limit its practicality.
Oxidation of Piperidine-4-Carboxaldehyde Derivatives
Aldehyde to Carboxylic Acid Conversion
Piperidine-4-carboxaldehyde derivatives bearing the (4-bromo-3-fluorophenyl)methyl group can be oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
| Oxidizing Agent | Solvent | Temperature | Yield | Source Citation |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O | 60°C | 65% | |
| CrO₃ | Acetic Acid | 25°C | 58% |
This method is less favored due to harsh reaction conditions and moderate yields compared to alkylation routes.
Comparative Analysis of Preparation Methods
Yield and Efficiency
Alkylation strategies consistently deliver higher yields (68–73%) compared to reductive amination (≤50%) or oxidation (58–65%). The use of Boc-protected intermediates further improves selectivity, as demonstrated in couplings involving 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
Scalability and Industrial Relevance
Large-scale production favors alkylation due to compatibility with automated systems and readily available starting materials. For instance, a 2.2 kg batch of a related piperidine derivative was synthesized using isobutyl chloroformate and tetrahydrofuran (THF) at −10°C, achieving 73% yield .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This is common in aromatic compounds and can involve halogen exchange or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives might be studied for their biological activity and potential therapeutic effects.
Medicine: The compound could be explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid and its analogs:
*Calculated molecular weight based on formula C₁₃H₁₅BrFNO₂.
Key Observations:
- Heteroaromatic Substituents : Thiophene () and pyridine () substituents introduce hydrogen-bonding or π-stacking capabilities, which are critical for biological interactions.
- Sulfonyl Linkers : The sulfonyl group in 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid () may enhance acidity and stability compared to methyl-linked analogs.
Biological Activity
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory effects, enzyme inhibition capabilities, and other pharmacological activities based on diverse research findings.
- Chemical Formula : C13H15BrFNO2
- CAS Number : 1529271-70-2
- Molecular Weight : 302.17 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this piperidine derivative exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 1: COX Inhibition Potency of Related Compounds
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound need further investigation.
2. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly in the context of bacterial infections and inflammation. For example, it has been suggested that piperidine derivatives can act as inhibitors of LpxC, an essential enzyme in Pseudomonas aeruginosa, which is critical for the bacterium's survival.
Case Study: Inhibition of LpxC
A study demonstrated that certain piperidine derivatives effectively inhibited LpxC activity in vitro, leading to a decrease in bacterial viability. The structure–activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance inhibitory potency.
3. Antimicrobial Activity
While specific data on the antimicrobial effects of this compound is limited, related compounds have shown promising results against various bacterial strains.
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Escherichia coli | <10 μg/ml |
| Compound D | Staphylococcus aureus | <5 μg/ml |
Structure–Activity Relationships (SAR)
The biological activity of piperidine derivatives can often be correlated with their structural features. Modifications at specific positions on the phenyl ring or the piperidine nitrogen can significantly influence their potency and selectivity for different biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid, and how can researchers optimize reaction yields?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), leveraging bromine's reactivity for functionalization. Nucleophilic substitution and coupling reactions are also viable, with intermediates like 4-bromo-3-fluoroaniline serving as precursors. Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be systematically optimized using Design of Experiments (DoE) to maximize yield and purity .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C): Assign peaks to confirm the piperidine ring, fluorophenyl group, and carboxylic acid moiety.
- HRMS : Validate molecular weight (expected ~327.2 g/mol for C₁₃H₁₄BrFNO₂).
- HPLC : Assess purity (>95% preferred for biological assays).
- IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Br/F vibrations .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential dust/aerosol formation.
- Store in airtight containers away from ignition sources.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can computational chemistry enhance the design of novel derivatives or improve synthetic efficiency?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity (e.g., Fukui indices for electrophilic substitution sites).
- Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for cross-coupling reactions.
- Machine Learning : Train models on existing reaction data to predict optimal conditions (catalyst, solvent) .
- Example : Optimize Suzuki-Miyaura coupling by simulating Pd catalyst interactions with boronic acid intermediates .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperidine derivatives?
- Methodology :
- Reproducibility Testing : Replicate assays under standardized conditions (e.g., cell lines, assay buffers).
- Structural Analysis : Compare crystallographic data (e.g., X-ray/NMR) to confirm compound identity.
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., impurity profiles, solvent effects) .
Q. How does the bromine-fluorine substitution pattern influence biological target interactions?
- Mechanistic Insights :
- Halogen Bonding : Bromine enhances binding to electron-rich regions (e.g., kinase ATP pockets).
- Fluorine Effects : Improves metabolic stability and modulates pKa of the carboxylic acid group.
- SAR Studies : Synthesize analogs (e.g., Cl or H substitutions) and compare IC₅₀ values in enzyme assays .
Q. What in vitro and in vivo models are suitable for evaluating neuroprotective or anticancer potential?
- Experimental Design :
- In Vitro : Test cytotoxicity via MTT assay in neuronal (SH-SY5Y) or cancer (HeLa) cell lines. Measure ROS scavenging for neuroprotection.
- In Vivo : Use rodent models (e.g., MPTP-induced Parkinson’s) with pharmacokinetic profiling (plasma half-life, BBB penetration) .
Key Challenges and Future Directions
- Scalability : Transitioning from batch to flow chemistry for industrial-grade synthesis .
- Target Validation : Use CRISPR screening to identify novel biological targets.
- Toxicity Profiling : Conduct Ames tests and hepatotoxicity assays to prioritize lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
